Cas no 1703001-54-0 (4-{2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}pyridine)

4-{2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}pyridine 化学的及び物理的性質
名前と識別子
-
- 4-{2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}pyridine
- 4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine
- 1703001-54-0
- EN300-1119246
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- インチ: 1S/C12H14N4/c1-9-6-12-14-7-11(8-16(12)15-9)10-2-4-13-5-3-10/h2-6,11,14H,7-8H2,1H3
- InChIKey: VITMLNIOERBZHG-UHFFFAOYSA-N
- ほほえんだ: N12C(=CC(C)=N1)NCC(C1C=CN=CC=1)C2
計算された属性
- せいみつぶんしりょう: 214.121846464g/mol
- どういたいしつりょう: 214.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 42.7Ų
4-{2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1119246-0.1g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1119246-5.0g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1119246-0.5g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1119246-0.05g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1119246-2.5g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1119246-10.0g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1119246-10g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1119246-5g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1119246-1.0g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1119246-0.25g |
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine |
1703001-54-0 | 95% | 0.25g |
$906.0 | 2023-10-27 |
4-{2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}pyridine 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
4-{2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-6-yl}pyridineに関する追加情報
Professional Introduction to 4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine (CAS No. 1703001-54-0)
4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1703001-54-0, belongs to a class of heterocyclic molecules that exhibit remarkable potential in the development of novel therapeutic agents. The intricate structure of this compound, featuring a fused pyrazolo[1,5-a]pyrimidine core linked to a pyridine moiety, makes it a subject of intense study for its pharmacological properties and synthetic utility.
The pharmacological significance of 4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine stems from its ability to interact with various biological targets. Recent studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The presence of the methyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring enhances its binding affinity to these targets, making it a promising candidate for further development.
In the realm of drug discovery, the synthesis of this compound has been a focus for chemists aiming to develop more efficient and scalable methods. The pyrazolo[1,5-a]pyrimidine scaffold is known for its versatility in medicinal chemistry due to its ability to modulate multiple biological pathways. Researchers have been exploring various synthetic routes to optimize the yield and purity of 4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine, leveraging modern techniques such as transition metal-catalyzed reactions and combinatorial chemistry.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. Current research indicates that it may have applications in treating not only cancer but also inflammatory diseases and neurological disorders. The dual functionality provided by the pyrazolo[1,5-a]pyrimidine and pyridine moieties allows for multiple points of interaction with biological systems, which is a key factor in designing multifaceted therapeutic agents.
The structural features of 4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine also make it an attractive scaffold for drug design. The aromatic system provides stability while the heterocyclic rings offer flexibility in binding to biological targets. This balance between rigidity and flexibility is crucial for developing compounds that can effectively interact with proteins and enzymes without causing adverse effects.
Recent advancements in computational chemistry have further enhanced the understanding of how this compound interacts with biological systems. Molecular modeling studies have revealed insights into its binding mechanisms and potential side effects. These insights are invaluable for guiding the optimization process and ensuring that future derivatives are both effective and safe.
The synthetic pathways developed for 4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}pyridine also contribute to the broader field of organic synthesis. The methods employed often involve multi-step reactions that showcase the capabilities of modern synthetic techniques. These approaches not only produce the desired compound but also provide valuable insights into new synthetic strategies that can be applied to other complex molecules.
In conclusion,4-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yI}pyridine (CAS No. 1703001—54—0) represents a significant advancement in pharmaceutical chemistry。 Its unique structure and promising pharmacological properties make it a valuable asset in the search for new therapeutic agents。 As research continues,it is expected that this compound will play an increasingly important role in addressing various medical challenges,providing hope for improved treatments and better patient outcomes.
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